molecular formula C17H14O3 B1348300 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 19725-44-1

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B1348300
CAS RN: 19725-44-1
M. Wt: 266.29 g/mol
InChI Key: XRGWZIGGCNSFRY-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is planar , which is a common characteristic of chromene compounds .

Scientific Research Applications

Antimicrobial Activity

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one and its derivatives demonstrate notable antimicrobial properties. For instance, Mandala et al. (2013) synthesized a series of compounds derived from this chromen-4-one and evaluated their antibacterial and antifungal activities, finding them to be significantly potent compared to standard drugs. This highlights the potential of these compounds in antimicrobial drug development (Mandala et al., 2013).

Molecular Docking and Structural Analysis

Studies such as that by Sert et al. (2018) have utilized molecular docking and various spectroscopic techniques to characterize compounds similar to 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one. Their research provides insights into the molecular structures and interactions of these compounds, which is valuable for understanding their potential therapeutic applications (Sert et al., 2018).

Pharmacological Potential

The pharmacological potential of compounds related to 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one has been explored in various studies. For example, Rahman et al. (2015) identified novel flavonoids, including derivatives of chromen-4-one, which showed significant inhibition of carbonic anhydrase-II. This suggests potential uses in treating various disorders, such as glaucoma and epilepsy (Rahman et al., 2015).

Antioxidant Activity

The antioxidant properties of similar compounds have been explored, providing insights into their potential health benefits. For instance, Marino et al. (2016) studied the radical scavenger activity of coumarin derivatives, indicating their potential as antioxidants (Marino et al., 2016).

Anticancer Properties

Several studies have investigated the anticancer properties of chromen-4-one derivatives. Kemnitzer et al. (2004) discovered that certain 4-aryl-4H-chromenes, including derivatives of 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one, can act as apoptosis inducers, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The MSDS (Material Safety Data Sheet) for this compound should be consulted for detailed safety and hazard information .

properties

IUPAC Name

7-methoxy-2-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-16(12-6-4-3-5-7-12)17(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGWZIGGCNSFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326626
Record name 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one

CAS RN

19725-44-1
Record name 7-Methoxy-2-methylisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19725-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 7-Methoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Ren, Z Yin, J Dai, Z Yang, B Ye… - Natural Product …, 2020 - journals.sagepub.com
This study aimed at exploring the active components and mechanisms of Jinhua Qinggan granules (JQG) in the prevention and treatment of coronavirus disease 2019 (COVID-19) …
Number of citations: 14 journals.sagepub.com
X Chen, Y Liu, X Ou, J Jia - Ann Integr Mol Med, 2023 - medtextpublications.com
… root can invigorate spleen, replenish qi and regulate stomach, and the core ingredients include naringenin [22], Licochalcone A and 7-Methoxy-2-methyl-3-phenyl4H-chromen-4-one. …
Number of citations: 0 www.medtextpublications.com
AH TÜRKER - Turkish Journal of Forestry, 2023 - dergipark.org.tr
Bu araştırma, Origanum syriacum var. bevanii taksonunun donör olarak kullanılan in vivo bitkileri ile in vitro koşullarda yetiştirilen rejenerant bitkileri ve kalluslarının uçucu yağ …
Number of citations: 0 dergipark.org.tr
颜磊, 何小燕, 高耀, 向欢, 徐向平, 黄胜, 颜冬兰… - 药学学报, 2018 - html.rhhz.net
: 构建驴胶补血颗粒活性成分-作用靶点网络及蛋白相互作用网络, 对靶点涉及的功能和通路进行分析, 从整体和系统角度探讨驴胶补血颗粒升高白细胞的作用机制. 通过TCMSP 数据库和文献…
Number of citations: 2 html.rhhz.net
A de l'Anses - 2022 - anses.fr
AVIS et RAPPORT de l'Anses relatif aux critères, échantillonnage et méthodes analytiques pour la surveillance et le contr Page 1 Surveillance et contrôle règlementaires des produits …
Number of citations: 5 www.anses.fr

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